1-(4-Methoxy-phenyl)-2-butanamine
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Overview
Description
1-(4-Methoxyphenyl)-2-butylamine is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-2-butylamine can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with butylamine under basic conditions, followed by reduction of the nitrile group to form the amine . Another method involves the reductive amination of 4-methoxyphenylacetone with butylamine using a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of 1-(4-Methoxyphenyl)-2-butylamine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-butylamine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-butylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. It may also interact with enzymes, altering their function and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-ethylamine: Similar structure but with an ethyl group instead of a butyl group.
1-(4-Methoxyphenyl)-2-propylamine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
1-(4-Methoxyphenyl)-2-butylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butylamine chain influences its reactivity and interactions with biological targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDJBQNHXBFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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